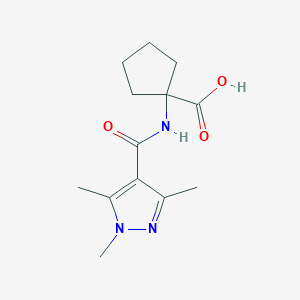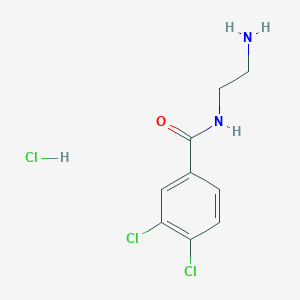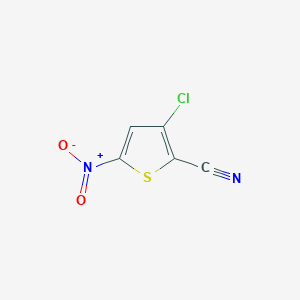
1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss related pyrazole derivatives and cyclopentane moieties, which can be used to infer potential characteristics and behaviors of the compound . Pyrazole derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceuticals . Cyclopentane-1,3-dione has been identified as a novel isostere for the carboxylic acid functional group, suggesting that cyclopentane derivatives can be used in drug design .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with various carbonyl compounds. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates were prepared by condensation reactions at low temperatures . Similarly, 1H-pyrazole-4-carboxylic acid was synthesized from ethyl cyanoacetate and triethyl orthoformate through a series of reactions including Claisen condensation, cyclization, deamination, and hydrolysis, achieving a high yield . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR and IR spectroscopy. For example, the structures of synthesized 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives were determined using 13C NMR, 1H NMR, and IR spectroscopy . X-ray diffraction analysis has also been used to verify the position of substituents on the pyrazole ring .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various functionalization reactions. The 1H-pyrazole-3-carboxylic acid or its acid chloride can be converted into ester or amide derivatives through reactions with alcohols or N-nucleophiles . Additionally, cyclocondensation reactions can yield pyrazolo[3,4-d]pyridazines . The reactivity of the amide group in the compound of interest would likely be similar, allowing for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives and cyclopentane moieties have been studied to understand their potential as drug isosteres. Cyclopentane-1,3-diones exhibit pKa values similar to carboxylic acids and can effectively substitute for the carboxylic acid functional group . The antifungal activity of pyrazole carboxylic acid amides has been tested, with some compounds showing higher activity than commercial antifungals . These properties suggest that the compound "1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid" could have interesting acidity and biological activity profiles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Modification
1-(Trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid is a compound that can be synthesized and modified through various chemical reactions. Dong (2011) improved the synthesis of the closely related 1H-pyrazole-4-carboxylic acid, achieving a significant increase in yield, from 70% to 97.1%, using a method involving Claisen condensation, cyclization, deamination, and hydrolysis reactions (Dong, 2011).
Chemical Reactions and Derivatives
Şener et al. (2002) focused on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to the synthesis and reactions of various 1H-pyrazole-3-carboxylic acid derivatives. These reactions enabled the creation of ester or amide derivatives and other complex compounds, such as pyrazolo[3,4-d]-pyridazinone derivatives (Şener et al., 2002).
Solid-Phase Syntheses
Shen et al. (2000) developed versatile and efficient solid-phase syntheses of pyrazoles and isoxazoles. This method involves condensation, cyclization, activation of the linker, and cleavage using amines, providing products in excellent yields and purities (Shen, Shu, & Chapman, 2000).
Antibacterial Activities
Bildirici et al. (2007) synthesized compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities. The findings indicated that certain derivatives, such as the sulfamide derivative, showed antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).
Conformational Studies
Kusakiewicz-Dawid et al. (2017) conducted studies on model compounds containing 3‐amino‐1H‐pyrazole‐5‐carboxylic acid residue. Using various analytical methods, they investigated the conformational preferences related to the presence of intramolecular interactions formed within the studied residue (Kusakiewicz-Dawid et al., 2017).
Wirkmechanismus
The mechanism of action of “1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid” would depend on its specific application. As a derivative of pyrazole, it may have potential applications in medicinal chemistry, given that pyrazole derivatives are known to possess a wide range of biological activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(1,3,5-trimethylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8-10(9(2)16(3)15-8)11(17)14-13(12(18)19)6-4-5-7-13/h4-7H2,1-3H3,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOJFKTWIAOWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2(CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3009866.png)
![(E)-4-(Dimethylamino)-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B3009867.png)

![4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B3009871.png)
![8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009872.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3009876.png)
![Ethyl 4-[(tert-butoxycarbonyl)amino]pyrrole-2-carboxylate](/img/structure/B3009877.png)
![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3009879.png)
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3009881.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3009885.png)

![2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone](/img/structure/B3009887.png)